molecular formula C6H7ClN2 B048049 3-Amino-6-chloro-2-picoline CAS No. 164666-68-6

3-Amino-6-chloro-2-picoline

Cat. No. B048049
M. Wt: 142.58 g/mol
InChI Key: QVCIIOZINFCMDJ-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-picoline is a chemical compound related to picoline, which is a methylpyridine derivative. It has relevance in the field of coordination chemistry and organic synthesis.

Synthesis Analysis

  • The synthesis of related picoline derivatives often involves reductive amination procedures and reaction with various agents. For example, amino-anthraquinone chromophores functionalized with 3-picolyl units are synthesized via a one-pot reductive amination (Jones et al., 2011).

Molecular Structure Analysis

  • Picoline derivatives typically exhibit complex molecular structures. For instance, in a study, iron(III) compounds of dipicolinic acid and 2-amino-6-picoline showed different coordination environments and crystal structures (Tabatabaee et al., 2013).

Chemical Reactions and Properties

  • Picoline derivatives are known to engage in various chemical reactions, forming complexes with different metals. This includes reactions with cationic Re(I) di-imine complexes (Jones et al., 2011) and iron(III) (Tabatabaee et al., 2013).

Physical Properties Analysis

  • The physical properties of picoline derivatives can be diverse. Studies have shown that these compounds can form different crystal systems and exhibit varying thermal properties (Tahenti et al., 2020).

Chemical Properties Analysis

  • Picoline derivatives have unique chemical properties, such as forming alkoxo-bridged dinuclear copper(II) compounds, indicating their potential in coordination chemistry and catalysis (Komaei et al., 1999).

Scientific Research Applications

  • It is used in the syntheses of heterocyclic compounds, including camptothecin analogue II, which has potential therapeutic applications (Kametani, 1970).

  • The compound and its derivatives have potential applications as vat dyes, with studies exploring their dyeing properties (Okafor, Okerulu & Okeke, 1987).

  • 3-chloro-6-pyrazolyl-picolinate compounds could serve as lead structures for developing novel synthetic auxin herbicides (Yang et al., 2021).

  • In radiopharmaceuticals, [(3)H]2-amino-4-picoline is a radioligand that measures the binding of nitric oxide synthase inhibitors to different isoenzymes, indicating potential use in medical imaging and drug development (Boer et al., 2000).

  • The compound finds use in studying the self-assembly process and the formation of supramolecular networks in Mg(II) malonate complexes (Das et al., 2010).

  • It's involved in the synthesis of lanthanide perchlorate complexes, which have potential applications in coordination chemistry and materials science (Navaneetham & Soundararajan, 1981).

  • N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 1, a derivative, shows promise as a treatment for human papillomavirus infections (Boggs et al., 2007).

  • The compound is involved in the synthesis of chiral pyridine N-oxide ligands, which are used in enantioselective catalytic reduction of ketones and diethylzinc additions to aldehydes, relevant in organic synthesis and pharmaceutical development (Derdau et al., 1999).

Safety And Hazards

3-Amino-6-chloro-2-picoline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

6-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIIOZINFCMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426559
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-2-picoline

CAS RN

164666-68-6
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-2-picoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HE Baumgarten, HC Su - Journal of the American Chemical …, 1952 - ACS Publications
… Othercomponents of the mixture were 3-amino-6-chloro-2-picoline (X) and possibly 3-amino-6-hydrazino-2-picoline (XI). The former was identified by comparison with an authentic …
Number of citations: 27 pubs.acs.org
ED Parker, W Shive - Journal of the American Chemical Society, 1947 - ACS Publications
… Hydrogenation of 3-Amino-5-bromo-6-chloro-2-picoline and of 3-Amino-6-chloro-2-picoline.… of 3-amino-6-chloro-2-picoline was carried out in ethanol at atmospheric pressure in the …
Number of citations: 31 pubs.acs.org
VG Ramsey, WE Baldwin… - Journal of the American …, 1947 - ACS Publications
… Hydrogenation of 3-Amino-5-bromo-6-chloro-2-picoline and of 3-Amino-6-chloro-2-picoline.… of 3-amino-6-chloro-2-picoline was carried out in ethanol at atmospheric pressure in the …
Number of citations: 6 pubs.acs.org

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